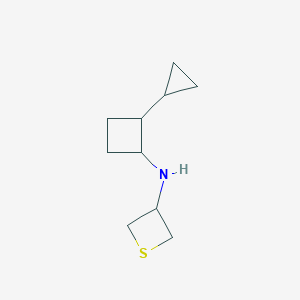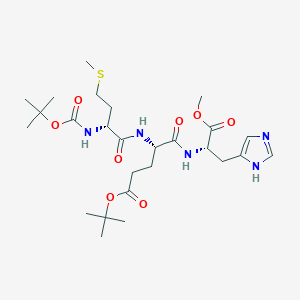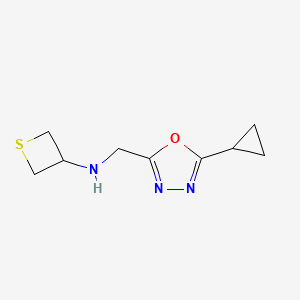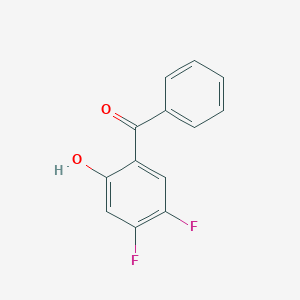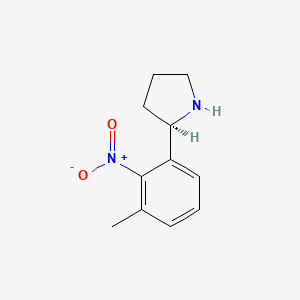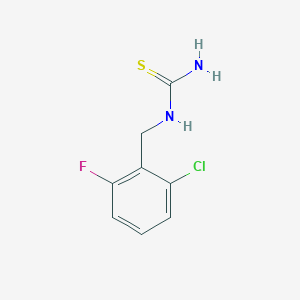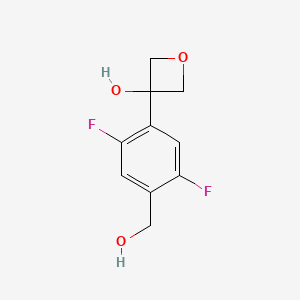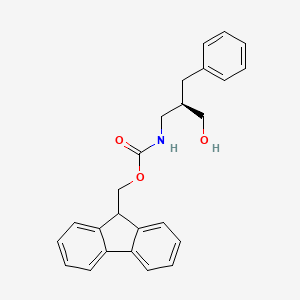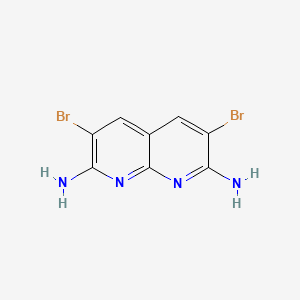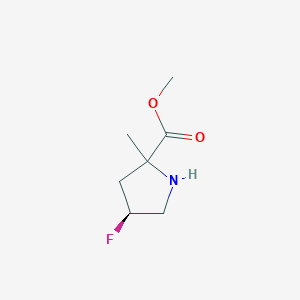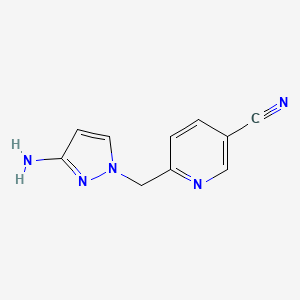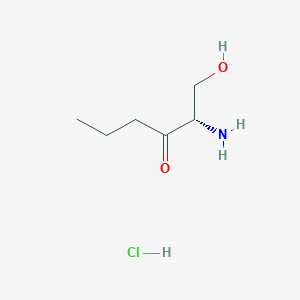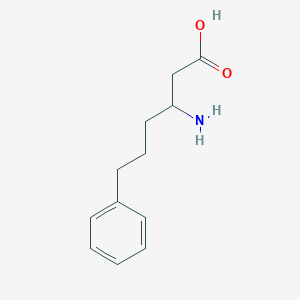![molecular formula C8H15NO B12987899 2-Oxaspiro[4.4]nonan-6-amine](/img/structure/B12987899.png)
2-Oxaspiro[4.4]nonan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[44]nonan-6-amine is a chemical compound with the molecular formula C8H15NO It is a spirocyclic amine, meaning it contains a spiro-connected ring system with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4One common method involves the reaction of cyclobutanone with a suitable nucleophile to form the spirocyclic intermediate, which is then converted to the amine through reductive amination or other suitable reactions .
Industrial Production Methods
Industrial production methods for 2-Oxaspiro[4.4]nonan-6-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.4]nonan-6-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-Oxaspiro[4.4]nonan-6-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and other biochemical processes.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.4]nonan-6-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s unique spirocyclic structure often plays a key role in its interactions .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.4]nonan-6-amine: A closely related compound with similar structural features.
2-Oxaspiro[4.4]nonan-7-amine: Another spirocyclic amine with a different position of the amine group.
Uniqueness
2-Oxaspiro[4.4]nonan-6-amine is unique due to its specific ring structure and the position of the amine group. This gives it distinct chemical and biological properties compared to other similar compounds, making it valuable for various research applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-oxaspiro[4.4]nonan-9-amine |
InChI |
InChI=1S/C8H15NO/c9-7-2-1-3-8(7)4-5-10-6-8/h7H,1-6,9H2 |
InChI Key |
QNRTWCCOQDVHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCOC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


